Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate
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Overview
Description
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C12H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with diethyl oxalate in the presence of a base, followed by esterification with methanol. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2-carboxylic acid derivatives, while reduction can produce hydroxyquinoline derivatives .
Scientific Research Applications
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in disease pathways, such as kinases and proteases. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid methyl ester: Similar structure with a methoxy group at the 2-position.
Uniqueness
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and keto groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C11H11NO4 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)7-2-4-8-6(10(7)14)3-5-9(13)12-8/h3,5,7H,2,4H2,1H3,(H,12,13) |
InChI Key |
NJJYFVOQADEPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1=O)C=CC(=O)N2 |
Origin of Product |
United States |
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